molecular formula C9H16O3 B7813715 1,4-Dioxaspiro[4.6]undecan-7-ol CAS No. 92096-04-3

1,4-Dioxaspiro[4.6]undecan-7-ol

Cat. No.: B7813715
CAS No.: 92096-04-3
M. Wt: 172.22 g/mol
InChI Key: DKRMZZKWLJZOIL-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.6]undecan-7-ol is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,4-dioxaspiro[4.6]undecan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-3-1-2-4-9(7-8)11-5-6-12-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRMZZKWLJZOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC(C1)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00535600
Record name 1,4-Dioxaspiro[4.6]undecan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92096-04-3
Record name 1,4-Dioxaspiro[4.6]undecan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,4-Dioxaspiro[4.6]undecan-7-ol is a complex organic compound recognized for its unique structural features and potential biological activities. This article explores its biological activity through various studies, including case studies, and presents relevant data in tables for clarity.

Chemical Structure and Properties

This compound has the molecular formula C9H14O3C_9H_{14}O_3 and a molecular weight of approximately 170.21 g/mol. Its structure features a spirocyclic arrangement that contributes to its biological properties.

PropertyValue
Molecular FormulaC9H14O3C_9H_{14}O_3
Molecular Weight170.21 g/mol
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, spiroacetals have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Insecticidal Activity

This compound has been identified as an insect-produced olfactory cue that can influence plant defense mechanisms. In studies involving E. solidaginis, the presence of this compound was associated with increased levels of jasmonic acid in plants, enhancing their defensive responses to herbivory .

Case Study: Insect-Induced Plant Responses

In a study examining the effects of insect feeding on plant defenses, it was found that the emission of this compound led to a significant increase in jasmonic acid levels in plants exposed to insect damage. This suggests that the compound plays a crucial role in mediating plant-insect interactions and could be utilized in agricultural practices to enhance crop resilience.

Synthesis and Characterization

The synthesis of this compound has been documented through various methodologies, including enzymatic approaches that modify aroma and flavor profiles in food products . Such methods highlight the compound's versatility and potential applications beyond traditional medicinal uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxaspiro[4.6]undecan-7-ol
Reactant of Route 2
1,4-Dioxaspiro[4.6]undecan-7-ol

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